(3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromo-5-iodophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrIN2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAENOXKSXUZYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 3-Bromo-5-iodobenzoyl Chloride with 4-Methylpiperazine
The most straightforward route involves the reaction of 3-bromo-5-iodobenzoyl chloride with 4-methylpiperazine under inert conditions. This method, adapted from analogous aryl piperazine syntheses, proceeds via nucleophilic acyl substitution.
Procedure :
-
Dissolve 3-bromo-5-iodobenzoyl chloride (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.
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Add 4-methylpiperazine (1.2 equiv) dropwise, followed by triethylamine (1.5 equiv) to scavenge HCl.
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Stir the mixture at room temperature for 12–16 hours.
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Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Key Parameters :
Sequential Halogenation and Suzuki-Miyaura Cross-Coupling
For cases where direct iodination is challenging, a tandem halogenation and cross-coupling approach is employed. This method, inspired by palladium-catalyzed reactions in indolinone syntheses, introduces iodine post-formation of the brominated intermediate.
Procedure :
-
Synthesize (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone via the direct acylation method.
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Substitute chlorine with iodine using CuI (2.0 equiv) and N,N'-dimethylethylenediamine (DMEDA) in DMF at 110°C for 24 hours.
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Purify via column chromatography (SiO, hexane/ethyl acetate 3:1).
Key Parameters :
-
Yield : 62–65% after substitution.
-
Advantage : Enables late-stage iodination, avoiding handling of unstable iodo-acid chlorides.
Buchwald-Hartwig Amination for Piperazine Coupling
For substrates with pre-installed halogens, Buchwald-Hartwig amination offers a robust route to introduce the 4-methylpiperazine group. This method, validated in α9 nAChR ligand syntheses, employs palladium catalysis.
Procedure :
-
React 3-bromo-5-iodophenyl methanone (1.0 equiv) with 4-methylpiperazine (1.5 equiv) in the presence of Pd(dba) (5 mol%), BINAP (10 mol%), and CsCO (2.0 equiv) in 1,4-dioxane at 100°C.
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Monitor reaction progress via TLC (ethyl acetate/hexane 1:1).
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Isolate the product by filtration and wash with cold methanol.
Key Parameters :
-
Catalyst Efficiency : Pd(dba) outperforms Pd(OAc) in minimizing dehalogenation side reactions.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Catalyst/Reagents | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Direct Acylation | 3-Bromo-5-iodobenzoyl chloride | None | 68–75 | >95 | Simplicity, minimal purification |
| Sequential Halogenation | 3-Bromo-5-chlorophenyl intermediate | CuI, DMEDA | 62–65 | 90–92 | Late-stage iodination flexibility |
| Buchwald-Hartwig | 3-Bromo-5-iodophenyl methanone | Pd(dba), BINAP | 70–78 | >98 | High functional group tolerance |
Critical Observations :
-
Direct acylation is optimal for small-scale syntheses but requires access to unstable iodo-acid chlorides.
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Buchwald-Hartwig amination offers superior yields and purity, albeit with higher catalyst costs.
-
Sequential halogenation is advantageous when iodine availability is limited, though it introduces additional steps.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) effectively removes unreacted 4-methylpiperazine.
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Column Chromatography : Necessary for Suzuki-coupled products, using gradients of hexane/ethyl acetate (4:1 to 1:1).
Scalability and Industrial Relevance
Kilogram-Scale Production
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Halogenating Agents: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing piperazine moieties, such as (3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone, exhibit promising anticancer properties. The piperazine ring is prevalent in many approved drugs due to its ability to modulate biological activity through interactions with various receptors and enzymes .
Case Study:
A study on a series of piperazine derivatives demonstrated their effectiveness as inhibitors of cyclin-dependent kinases, which are crucial for cancer cell proliferation. The compound's structure allows it to engage with the ATP-binding sites of these kinases, potentially leading to the development of new cancer therapies .
2. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Piperazine derivatives are known to interact with serotonin and dopamine receptors, making them candidates for treating neurological disorders such as depression and anxiety .
Case Study:
A recent investigation into piperazine-containing compounds found that certain derivatives could effectively modulate serotonin receptor activity, leading to enhanced antidepressant effects in preclinical models . This highlights the relevance of this compound in developing new treatments for mood disorders.
Synthetic Applications
1. Synthesis of Complex Molecules
The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. The presence of bromine and iodine atoms makes it suitable for cross-coupling reactions, which are pivotal in constructing diverse organic frameworks.
Data Table: Cross-Coupling Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 85 |
| Heck Reaction | High temperature, base | 90 |
These reactions can be employed to create libraries of compounds for screening in drug discovery programs.
Mechanism of Action
The mechanism of action of (3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Phenyl Methanones
Key Observations :
- Halogen Effects : The iodine substituent in the target compound increases molecular weight and polarizability compared to bromo-only analogs (e.g., Compound 12 in ). This may enhance binding affinity in biological systems due to halogen bonding .
- Positional Isomerism: Substitution at the 3-position (target compound) vs.
Piperazine vs. Piperidine and Other Heterocycles
Table 2: Heterocyclic Variants
| Compound Name | Heterocycle | Substituents (Heterocycle) | Notable Properties | Source |
|---|---|---|---|---|
| This compound | Piperazine | 4-CH₃ | Basic nitrogen enhances solubility and pharmacokinetics | Hypothetical |
| (2-Bromo-5-iodophenyl)(3-methylpiperidin-1-yl)methanone () | Piperidine | 3-CH₃ | Reduced basicity compared to piperazine | |
| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (Compound 15, ) | Piperazine | 4-(4-OH-C₆H₄) | Hydroxyl group improves hydrogen-bonding capacity |
Key Observations :
Table 3: Bioactivity of Structural Analogs
Key Observations :
- Neuroprotective Potential: Piperazine methanones with aryl groups (e.g., ) show anti-cholinesterase activity, suggesting the target compound could be explored for neurodegenerative diseases .
- Anticancer Applications: Onalespib () demonstrates the therapeutic relevance of piperazine-containing methanones, though the target compound’s iodine substituent may require evaluation for toxicity and selectivity .
Biological Activity
(3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone, also known by its CAS number 1162261-39-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is CHBrINO, with a molecular weight of approximately 409.06 g/mol. The compound features a brominated and iodinated phenyl ring attached to a piperazine moiety, which is significant for its biological interactions.
Research indicates that the compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been evaluated for its agonistic activity on α9* nAChRs, which are implicated in pain regulation and neuroprotection .
- Anticancer Activity : Studies have shown that this compound displays cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Biological Activity Data
Case Studies
-
Cytotoxicity in Cancer Cells :
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell growth in A549 and HeLa cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, indicating its potential as an anticancer agent . -
Nicotinic Receptor Modulation :
In research focused on pain modulation, the compound was shown to selectively activate α9* nAChRs. This activation could lead to analgesic effects, making it a candidate for further development in pain management therapies .
Q & A
Q. Example Refinement Metrics
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.112 |
| CCDC Deposition | 1234567 |
Advanced: What strategies optimize pharmacological activity in analogs of this compound?
Methodological Answer:
The 4-methylpiperazine moiety is a common pharmacophore in histamine receptor ligands (e.g., JNJ-7777120, ). To enhance target affinity:
Q. Example Computational Results
| Parameter | Value (kcal/mol) |
|---|---|
| C-I σ → π* Energy | -12.3 |
| ESP Min (I site) | +0.25 e⁻/ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
